molecular formula C17H16N2O2S B3011779 N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide CAS No. 483286-09-5

N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

Cat. No.: B3011779
CAS No.: 483286-09-5
M. Wt: 312.39
InChI Key: LSIDNIYIYXTKLR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is a sulfur-containing acetamide derivative featuring a furan-2-ylmethyl group and a 4-methylquinolin-2-ylsulfanyl moiety. This compound belongs to a class of molecules where the acetamide core is functionalized with heterocyclic and sulfur-based substituents, which are critical for modulating physicochemical properties and biological activity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-9-17(19-15-7-3-2-6-14(12)15)22-11-16(20)18-10-13-5-4-8-21-13/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIDNIYIYXTKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.

    Synthesis of the 4-methylquinoline intermediate: This can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones.

    Coupling of intermediates: The furan-2-ylmethyl intermediate can be coupled with the 4-methylquinoline intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the sulfanylacetamide group:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfanylacetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline ring may yield tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide exhibit promising anticancer activities. Specifically, the compound acts as a histone-lysine N-methyltransferase EZH2 inhibitor, which is crucial in regulating gene expression associated with cancer progression. The inhibition of EZH2 has been shown to enhance the efficacy of interferon-gamma (IFN-γ) in inducing apoptosis in cancer cells, particularly prostate cancer cells .

Case Study: EZH2 Inhibition

A study demonstrated that combining this compound with IFN-γ resulted in a synergistic effect that significantly reduced tumor volume in xenograft models. The treatment led to increased expression of IFNGR1 and other IFN-responsive genes, indicating a robust immune response against tumors .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Its structural features allow it to interact with various biological targets, making it effective against certain bacterial strains and possibly fungi. The furan and quinoline moieties are known for their bioactivity, contributing to the compound's overall efficacy.

Case Study: Antimicrobial Testing

In vitro studies have reported that derivatives of this compound demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial therapies.

Drug Design and Development

This compound serves as a valuable scaffold in drug design due to its unique chemical structure. Researchers are exploring its derivatives to optimize pharmacokinetic properties and enhance therapeutic effects.

Research Insights

Recent studies have focused on modifying the compound to improve its solubility and bioavailability, which are critical factors for effective drug formulation. Such modifications aim to retain the anticancer and antimicrobial properties while enhancing overall efficacy through better absorption and distribution in biological systems .

Summary Table of Applications

ApplicationMechanism/EffectReferences
AnticancerEZH2 inhibition enhancing IFN response
AntimicrobialActivity against Gram-positive/negative bacteria
Drug DesignScaffold for developing new therapeutics

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Features

The compound is compared below with similar sulfanylacetamide derivatives (Table 1):

Compound Name Core Heterocycle Sulfur Group Key Substituents Biological Relevance (if reported) Reference
N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide Quinoline Sulfanyl 4-methylquinoline, furan-2-ylmethyl Potential enzyme inhibition (inferred)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine Sulfanyl 4,6-dimethylpyrimidine Intermediate for bioactive heterocycles
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Benzene Sulfonyl 4-chloro-2-nitro, methylsulfonyl Precursor for sulfur-containing drugs
N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide Thienopyrimidine Sulfanyl Thienopyrimidine, furan-2-ylmethyl Not explicitly reported
OSMI-1 (contains quinoline-6-sulfonamido group) Quinoline Sulfonamido 2-oxo-1,2-dihydroquinoline Inhibitor of O-GlcNAc transferase

Key Observations :

  • Heterocyclic Diversity: The quinoline core in the target compound distinguishes it from pyrimidine (e.g., ) or pyridine-based analogs. Quinoline derivatives are known for their role in antimalarial and anticancer agents due to their planar structure and metal-chelating properties .
  • Sulfur Functionalization : The sulfanyl (thioether) group in the target compound is less polar than the sulfonyl group in or sulfonamido group in OSMI-1 , which may enhance membrane permeability but reduce solubility.

Physicochemical Properties

  • This contrasts with pyrimidine-based analogs (e.g., ), which may exhibit higher polarity due to nitrogen-rich rings.
  • Solubility : Sulfanylacetamides generally show lower aqueous solubility than sulfonamides (e.g., ) due to reduced hydrogen-bonding capacity.

Biological Activity

N-(furan-2-ylmethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the relevant literature, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C15H14N2O1S
  • Molecular Weight : 270.35 g/mol

This compound features a furan ring and a quinoline moiety, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds that inhibit histone-lysine N-methyltransferase EZH2 have shown promise in cancer treatment by restoring normal cell function and enhancing the efficacy of existing chemotherapeutics .

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. For example, similar compounds have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion . The inhibition of IDO can enhance T-cell responses against tumors, making it a target for cancer immunotherapy.

Case Study 1: EZH2 Inhibition

A study explored the effects of various EZH2 inhibitors on prostate cancer cell lines. It was found that treatment with an EZH2 inhibitor led to a significant reduction in cell viability and increased apoptosis rates. The study highlighted the importance of EZH2 in maintaining the oncogenic phenotype of these cells .

Case Study 2: IDO Inhibition

Research on IDO inhibitors indicated that compounds with structural similarities to this compound could effectively reduce tumor growth in vivo by enhancing immune responses. The study reported that these inhibitors could increase the levels of T-cells infiltrating tumors, suggesting a mechanism for their anticancer effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Methyltransferases : By inhibiting enzymes like EZH2, this compound can alter gene expression profiles associated with cancer progression.
  • Modulation of Immune Response : By inhibiting IDO, it can restore T-cell activity against tumors, enhancing overall immune surveillance.

Summary Table of Biological Activities

Activity TypeMechanismReferences
AnticancerInhibition of EZH2 leading to apoptosis
Immune ModulationInhibition of IDO enhancing T-cell response
Enzyme InhibitionTargeting specific metabolic pathways

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